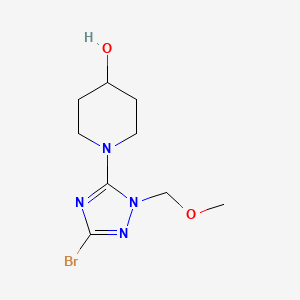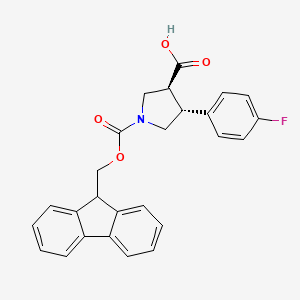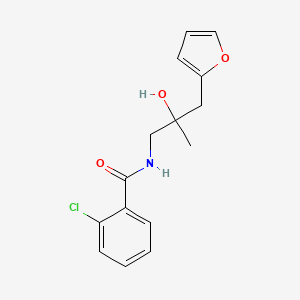
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol (hereinafter referred to as “BMTP”) is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. BMTP has been shown to possess a wide range of properties, including antifungal, antibacterial, and anti-inflammatory activities, as well as potential applications in the treatment of cancer.
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activities
The compound 1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol has been investigated for various scientific applications. One notable study focused on the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids. These hybrids were synthesized through a series of reactions, including a regioselective Cu(I)-catalyzed 1,3-dipolar cycloaddition with different terminal alkynes. The resulting novel 1,4-disubstituted diastereomers were then subjected to antiproliferative activity tests in vitro using four malignant human cell lines of gynecological origin. The study provided valuable insights into the potential applications of such compounds in the medical field, especially in cancer treatment (Kiss et al., 2019).
Molecular Stabilities and Anticancer Activities
Another research area involving this compound delves into its molecular stabilities, conformational analyses, and molecular docking studies, particularly focusing on its derivatives as potential EGFR inhibitors. These studies are crucial in understanding the anticancer properties of the compound. One such study investigated the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The research highlighted the most stable states of these structures and their potential anti-cancer activity, providing a scientific basis for further exploration of these compounds in cancer treatment (Karayel, 2021).
Synthesis, Antimicrobial, and Anti-inflammatory Activities
The compound has also been studied for its synthesis, antimicrobial, and anti-inflammatory activities. A particular study reported the synthesis of N-Mannich bases and various derivatives, testing them for activity against a panel of Gram-positive and Gram-negative bacteria and the pathogenic fungus Candida albicans. Some compounds displayed potent antibacterial activity, and a few also showed good dose-dependent anti-inflammatory activity. These findings suggest potential therapeutic applications of these compounds in treating infections and inflammation (Al-Abdullah et al., 2014).
Anticancer Evaluation of Derivatives
Further research has been conducted on the synthesis of derivatives of this compound and their evaluation for anticancer activity. A study reported the synthesis of novel 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening for anticancer activity against a panel of 60 cell lines derived from various cancer types. The study provided valuable data on the potential of these derivatives as anticancer agents (Bekircan et al., 2008).
Propriétés
IUPAC Name |
1-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O2/c1-16-6-14-9(11-8(10)12-14)13-4-2-7(15)3-5-13/h7,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHRTYZYDPPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Br)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)
![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2646253.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2646258.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)




![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)

